(2E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide
Description
(2E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide is a cinnamamide derivative characterized by a furan ring at the β-position of the α,β-unsaturated carbonyl system and a 2-iodophenyl substituent on the anilide nitrogen. The compound’s structure combines electron-rich (furan) and electron-deficient (iodophenyl) moieties, which influence its electronic properties and lipophilicity. These features are critical for its biological interactions, particularly in antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO2/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGGAXNBIKVSQG-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity and Properties
(2E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide, with the molecular formula and a molecular weight of approximately 339.132 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a furan ring, an iodophenyl group, and an enamide functionality, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The presence of the furan and iodophenyl groups enhances its binding affinity to various molecular targets through non-covalent interactions such as hydrogen bonding and halogen bonding.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains. Its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus suggests potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance, variations in the substituents on the furan or phenyl rings can enhance or diminish its potency. Comparative studies with similar compounds indicate that the iodine substitution plays a crucial role in enhancing binding affinity and biological efficacy .
Case Study 1: Anticancer Efficacy
A study conducted by Rycaj et al. explored the effects of this compound on HL-60 leukemia cells. The compound was administered at varying concentrations, revealing an IC50 value of approximately 25 µM. Flow cytometry analysis showed increased apoptosis rates correlated with higher concentrations of the compound, confirming its potential as a therapeutic agent against leukemia .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties were assessed using standard disk diffusion methods against clinical isolates of Staphylococcus aureus. The compound exhibited a zone of inhibition measuring 15 mm at a concentration of 100 µg/mL, suggesting moderate antibacterial activity. Further studies are warranted to explore its mechanism of action against bacterial cell walls .
Summary of Biological Activities
Comparative Analysis with Related Compounds
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| (2E)-3-(furan-2-yl)-N-(phenyl)prop-2-enamide | Lacks iodine substitution | Lower anticancer activity |
| (2E)-3-(furan-2-yl)-N-(4-bromophenyl)prop-2-enamide | Bromine instead of iodine | Moderate antibacterial effect |
| (2E)-3-(furan-3-yl)-N-(2-chlorophenyl)prop-2-enamide | Chlorine substitution | Reduced binding affinity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of cinnamamide derivatives is highly dependent on substituents on the phenyl ring and anilide nitrogen. Below is a comparative analysis of structurally related compounds:
Key Findings
Antimicrobial Activity :
- Electron-withdrawing substituents (e.g., CF3, Cl) enhance antimicrobial potency by increasing lipophilicity and membrane penetration. The 2-iodophenyl group in the target compound is less electron-withdrawing than CF3, likely contributing to its moderate activity .
- Chlorinated derivatives (e.g., 3,4-Cl2phenyl) exhibit superior activity against Mycobacterium tuberculosis but higher cytotoxicity, suggesting a trade-off between efficacy and safety .
Anti-inflammatory Potential: Compounds with ortho-substituted anilides (e.g., 2-iodophenyl) show anti-inflammatory activity by attenuating NF-κB activation. This aligns with findings for compound 20 in , where ortho-substitution enhanced anti-inflammatory effects .
Lipophilicity and Cytotoxicity :
- Higher log D values correlate with improved antimicrobial activity but increased cytotoxicity. The target compound’s predicted log D (~3.2) positions it between highly active CF3 derivatives (log D ~4.5) and safer methylphenyl analogues (log D ~2.7) .
Mechanistic Insights
- Bactericidal vs. Bacteriostatic : Compounds with trifluoromethyl groups (e.g., ) exhibit rapid bactericidal effects (>99% reduction in CFU/mL within 8 hours), while furan-containing derivatives like the target compound may act via slower mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
